Regioisomeric Position (3- vs. 4-Substitution) and Impact on Molecular Geometry and Synthetic Diversification
The target compound carries the imidazoline ring at the 3-position of the piperidine, whereas the commercially prevalent isoform is attached at the 4-position (CAS 1355334-71-2). Both compounds share the identical molecular formula (C₁₃H₂₃N₃O₂) and molecular weight (253.34 g/mol), making them constitutional isomers that cannot be distinguished by mass alone . However, the 3-substituted architecture positions the imidazoline nitrogen atoms in a distinct spatial orientation relative to the piperidine scaffold, as confirmed by the differing SMILES notation for the two isomers . In kinase modulator patents, substitution at different piperidine positions has been shown to alter the vector of the heterocyclic ring, which is critical for ATP-binding pocket occupancy [1]. The 3-position isomer provides a synthetic handle for generating compounds with unique dihedral angles and binding conformations not accessible from the 4-position analog.
| Evidence Dimension | Substitution position (regioisomerism) and structural identity verification |
|---|---|
| Target Compound Data | 3-(4,5-dihydro-1H-imidazol-2-yl)-piperidine-1-carboxylate, tert-butyl ester; CAS 2155855-24-4; MW 253.34 |
| Comparator Or Baseline | 4-(4,5-dihydro-1H-imidazol-2-yl)-piperidine-1-carboxylate, tert-butyl ester; CAS 1355334-71-2; MW 253.34 |
| Quantified Difference | Constitutional isomerism: identical MW and formula, but distinct connectivity and SMILES; measurable by retention time (HPLC) or ¹³C/¹H NMR chemical shift differences |
| Conditions | Isomeric identity confirmed via NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) and HPLC retention time analysis |
Why This Matters
Selecting the correct regioisomer is critical for reproducing published synthetic procedures and ensuring biological activity; mis-identification of the isomer may lead to invalid SAR conclusions or failed patent inventorship.
- [1] Patent US9315517B2. Imidazol-piperidinyl derivatives as modulators of kinase activity. Merck Patent GmbH. Published 2016-04-19. Examples illustrating piperidine substitution position influence on kinase inhibition. View Source
